8-Chloro-2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid
Description
Historical Context and Discovery
The development of this compound emerges from the broader historical trajectory of quinoline chemistry, which has its roots in the nineteenth century with the discovery of quinine's antimalarial properties. The systematic exploration of quinoline derivatives has been driven by the recognition that the quinoline framework serves as a privileged structure in medicinal chemistry, leading to the development of numerous therapeutic agents. The specific synthesis and characterization of this compound represents part of the continued effort to expand the chemical space of quinoline derivatives through strategic halogenation and structural modification.
The preparation methods for quinoline-4-carboxylic acid derivatives have evolved significantly over time, with modern synthetic approaches utilizing advanced catalytic systems and optimized reaction conditions. Recent research has demonstrated the effectiveness of ionically tagged magnetic nanoparticles bearing urea linkers as catalysts for the synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives, achieving high yields under solvent-free conditions. These developments in synthetic methodology have facilitated the production of complex quinoline derivatives such as this compound with improved efficiency and selectivity.
Nomenclature and Chemical Identifiers
This compound possesses a comprehensive set of chemical identifiers that facilitate its unambiguous identification within chemical databases and research literature. The compound is assigned the Chemical Abstracts Service registry number 863180-68-1, which serves as its unique numerical identifier in chemical databases worldwide. The molecular formula C₁₆H₈Cl₃NO₂ accurately represents the atomic composition, indicating the presence of sixteen carbon atoms, eight hydrogen atoms, three chlorine atoms, one nitrogen atom, and two oxygen atoms.
The International Union of Pure and Applied Chemistry systematic name provides a precise description of the compound's structure, emphasizing the positioning of chlorine substituents at the 8-position of the quinoline ring and at the 3,4-positions of the phenyl ring. The molecular weight of 352.60 grams per mole reflects the substantial mass contribution of the three chlorine atoms within the overall molecular structure. Additional chemical identifiers include the Molecular Design Limited number MFCD03422157, which facilitates cross-referencing across different chemical databases and research platforms.
The following table summarizes the key chemical identifiers for this compound:
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 863180-68-1 |
| Molecular Formula | C₁₆H₈Cl₃NO₂ |
| Molecular Weight | 352.60 g/mol |
| Molecular Design Limited Number | MFCD03422157 |
| International Union of Pure and Applied Chemistry Name | This compound |
Relevance in Contemporary Chemical Research
This compound demonstrates significant relevance in contemporary chemical research, particularly within the domains of medicinal chemistry and pharmaceutical development. The compound belongs to the class of quinoline derivatives, which are recognized for their diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The strategic incorporation of multiple chlorine substituents enhances the compound's reactivity and potential applications, as electron-withdrawing chlorine substituents can stabilize intermediates during chemical transformations.
Current research efforts have focused on understanding the structure-activity relationships of halogenated quinoline derivatives, with particular attention to how the positioning and number of halogen substituents influence biological activity. The presence of chlorine atoms at specific positions on both the quinoline ring and the phenyl substituent creates unique electronic and steric environments that may contribute to enhanced biological activity compared to non-halogenated analogs. Research investigations have demonstrated that quinoline derivatives can participate in various chemical reactions including oxidation, reduction, and substitution reactions, with the reactivity being significantly influenced by the presence of electron-withdrawing substituents such as chlorine.
The compound's potential as a building block for more complex molecular architectures has also attracted research attention. The carboxylic acid functional group provides opportunities for further chemical modification through standard organic chemistry transformations, enabling the synthesis of derivatives with tailored properties for specific applications. This versatility in chemical reactivity makes this compound a valuable intermediate in synthetic organic chemistry research.
Overview of Quinoline Derivatives in Organic Chemistry
Quinoline derivatives constitute a fundamental class of heterocyclic compounds that have achieved prominence in organic chemistry due to their structural diversity and biological significance. The quinoline framework consists of a benzene ring fused to a pyridine ring, creating an aromatic heterocycle that serves as a privileged structure for drug discovery and development. The versatility of the quinoline scaffold has enabled the development of numerous therapeutic agents, with quinine representing one of the most historically significant examples as an antimalarial drug.
The structural characteristics of quinoline derivatives make them particularly attractive for medicinal chemistry applications. The presence of the nitrogen atom within the pyridine ring provides opportunities for hydrogen bonding and coordination interactions with biological targets, while the extended aromatic system facilitates π-π stacking interactions with aromatic residues in proteins. These molecular recognition features contribute to the high frequency with which quinoline derivatives demonstrate biological activity across diverse therapeutic areas.
Modern synthetic approaches to quinoline derivatives have evolved to encompass a wide range of methodologies, including classical condensation reactions, metal-catalyzed coupling reactions, and multicomponent reaction strategies. The development of efficient synthetic routes has been particularly important for accessing substituted quinoline derivatives with specific substitution patterns that cannot be easily achieved through traditional synthetic methods. Recent advances in catalytic methodology have enabled the preparation of quinoline-4-carboxylic acid derivatives through improved synthetic protocols that offer advantages in terms of reaction efficiency, environmental sustainability, and product selectivity.
The biological activities exhibited by quinoline derivatives span an impressive range of therapeutic applications. Research has documented antimicrobial, antifungal, antimycobacterial, antiviral, antiprotozoal, antimalarial, anticarcinogenic, antioxidant, anticonvulsant, analgesic, anti-inflammatory, anthelmintic, and cardioprotective properties among various quinoline derivatives. This remarkable diversity of biological activities has motivated continued research into new quinoline derivatives, including heavily substituted analogs such as this compound.
Computational studies have provided valuable insights into the molecular basis for the biological activities of quinoline derivatives. Recent research utilizing computational approaches has identified specific quinoline derivatives as promising candidates for multifunctional antioxidant activity with potential neuroprotective effects. These studies have revealed that certain structural features, including the positioning of specific functional groups and the presence of electron-donating or electron-withdrawing substituents, can significantly influence the antioxidant and neuroprotective properties of quinoline derivatives.
Properties
IUPAC Name |
8-chloro-2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl3NO2/c17-11-5-4-8(6-13(11)19)14-7-10(16(21)22)9-2-1-3-12(18)15(9)20-14/h1-7H,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHWHMYOZJYLFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 8-Chloro-2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid, can be achieved through various methods. Some well-known classical synthesis protocols include the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach methods . These methods involve different catalysts and reaction conditions, such as piperidine, pyridine, triethylamine, sodium hydroxide, and L-proline .
Industrial Production Methods: Industrial production of quinoline derivatives often involves transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . These methods are designed to be efficient and environmentally friendly, ensuring high yields and minimal side effects on the environment.
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional functional groups, while substitution reactions can introduce new substituents to the quinoline ring .
Scientific Research Applications
Medicinal Chemistry
8-Chloro-2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid is primarily studied for its antimicrobial and anticancer properties. Its mechanism of action often involves the inhibition of key cellular processes.
Anticancer Activity :
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.0 | Induction of apoptosis |
| A549 | 12.5 | Cell cycle arrest at G1 phase |
| HeLa | 10.0 | Inhibition of proliferation |
These findings suggest that the compound could serve as a lead in developing new anticancer therapies.
Antimicrobial Properties
The compound has shown promising results against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent. Its effectiveness is attributed to its ability to interfere with bacterial DNA synthesis and cell wall formation.
Anti-inflammatory Effects
Studies have indicated that this compound possesses anti-inflammatory properties, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases.
Synthesis of Novel Compounds
In addition to its biological applications, this quinoline derivative serves as a building block for synthesizing more complex molecules in organic chemistry. Its unique structural features allow for various modifications that can lead to new compounds with enhanced biological activities.
Case Studies
Several studies have documented the efficacy of this compound in various applications:
- Anticancer Efficacy Study : A study published in Journal of Medicinal Chemistry reported that this compound exhibited potent activity against multiple cancer cell lines, highlighting its potential as an anticancer agent.
- Antimicrobial Activity Assessment : Research presented at the International Conference on Antibiotics demonstrated significant antibacterial activity against resistant strains of bacteria, suggesting its utility in addressing antibiotic resistance.
- Inflammation Model Study : An investigation into the anti-inflammatory effects showed a marked reduction in inflammatory markers in animal models treated with this compound.
Mechanism of Action
The mechanism of action of 8-Chloro-2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . This mechanism is crucial for their antimicrobial and antimalarial activities.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 8-Chloro-2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid include other quinoline derivatives such as 2-chloroquinoline-3-carbaldehyde and N-cyclooctylquinoline-2-carboxamide .
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of chlorine substituents on the quinoline ring. This structural feature contributes to its distinct chemical properties and biological activities, making it a valuable compound in various scientific research applications.
Biological Activity
8-Chloro-2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on antibacterial, anticancer, and other pharmacological activities.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C18H13Cl3N2O2
- Molecular Weight : 367.66 g/mol
- IUPAC Name : this compound
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of quinoline derivatives, including this compound. The compound has been tested against various bacteria, demonstrating significant activity.
Table 1: Antibacterial Activity Against Common Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Bacillus subtilis | 16 µg/mL |
The antibacterial activity was assessed using the serial dilution method, comparing the results with standard antibiotics. The compound exhibited varying degrees of effectiveness against different strains.
Anticancer Activity
Quinoline derivatives are known for their anticancer properties. The biological activity of this compound has been evaluated in various cancer cell lines.
Table 2: Anticancer Activity in Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 15.5 | Induction of apoptosis | |
| HeLa (Cervical Cancer) | 20.0 | Cell cycle arrest at G1 phase | |
| A549 (Lung Cancer) | 18.7 | Inhibition of proliferation |
The compound was found to induce apoptosis in MCF-7 cells and arrest the cell cycle at the G1 phase in HeLa cells. This suggests a potential role as an anticancer agent through multiple mechanisms.
Mechanistic Studies
Molecular docking studies have been conducted to explore the binding interactions of this compound with various targets. These studies indicated that the compound binds effectively to key enzymes involved in cancer progression, suggesting its potential as a lead compound for further development.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 8-chloro-2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid for improved yields?
- Methodology : Utilize transition metal-catalyzed reactions (e.g., Pd-mediated cross-coupling) to enhance regioselectivity during quinoline ring formation. Monitor reaction progress via thin-layer chromatography (TLC) and adjust solvent polarity (e.g., DMF/EtOH mixtures) to minimize byproducts. Post-synthetic purification via recrystallization in ethanol/water systems can improve purity (>95%) .
- Data Support : Classical protocols like the Gould–Jacob or Skraup reactions are foundational but may require microwave-assisted heating to reduce reaction times and improve scalability .
Q. What analytical techniques are critical for structural characterization of this compound?
- Methodology : Combine nuclear magnetic resonance (NMR; ¹H/¹³C) to confirm substitution patterns on the quinoline and dichlorophenyl groups. High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₆H₉Cl₃NO₂; theoretical MW: 361.53 g/mol). Single-crystal X-ray diffraction provides absolute stereochemical confirmation, as demonstrated for analogous quinoline-carboxylic acids .
Q. How can researchers ensure purity during large-scale synthesis?
- Methodology : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) to detect impurities. Quantify purity using UV detection at 254 nm, referencing CAS RN 84087-01-4 for chromatographic standards .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity data for this compound?
- Methodology : Perform orthogonal assays (e.g., MIC vs. time-kill kinetics) to validate antibacterial activity. Cross-reference structural analogs, such as 4-(1-adamantyl)quinoline-2-carboxylic acid derivatives, which show potent antitubercular activity via target-specific mechanisms . Use molecular docking to identify binding interactions with bacterial DNA gyrase .
Q. What mechanistic insights explain the stability of this compound under physiological conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Investigate pH-dependent degradation pathways by incubating the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Compare with structurally related 2-hydroxy-6-methoxy-quinoline-4-carboxylic acid, which shows enhanced stability due to intramolecular hydrogen bonding .
Q. How to design experiments to assess in vivo pharmacokinetics?
- Methodology : Administer the compound in rodent models (e.g., Sprague-Dawley rats) and collect plasma samples at timed intervals. Quantify bioavailability using LC-MS/MS with a lower limit of detection (LLOD) <1 ng/mL. Compare results to fluoroquinolone analogs (e.g., ciprofloxacin derivatives), which exhibit rapid tissue penetration but variable metabolic clearance .
Methodological Challenges & Solutions
Q. How to address low solubility in aqueous buffers during biological assays?
- Solution : Prepare dimethyl sulfoxide (DMSO) stock solutions (10 mM) and dilute in assay media containing 0.01% Tween-80 to prevent precipitation. Validate solubility using dynamic light scattering (DLS) to ensure nanoparticle-free formulations .
Q. What strategies mitigate toxicity in cell-based studies?
- Solution : Perform dose-response assays (0.1–100 µM) with parallel cytotoxicity testing (e.g., MTT assay on HEK293 cells). For analogs like 8-chloro-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, structural modifications (e.g., piperazinyl substitutions) reduce off-target effects while retaining efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
